Home > Products > Screening Compounds P42175 > Diethylgallium chloride
Diethylgallium chloride - 30914-08-0

Diethylgallium chloride

Catalog Number: EVT-451913
CAS Number: 30914-08-0
Molecular Formula: C4H10ClGa
Molecular Weight: 163.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diethylgallium chloride (DEGaCl) is a metalorganic compound frequently employed as a precursor in semiconductor fabrication processes, particularly in the growth of gallium arsenide (GaAs) and related materials. [, , , , , ] Its primary role in scientific research lies in its use as a source of gallium in epitaxial growth techniques such as metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE). [, , ]

Trimethylgallium (TMGa)

Compound Description: Trimethylgallium is a highly volatile organometallic compound commonly used as a precursor in semiconductor growth techniques, particularly in metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE) []. It serves as a source of gallium atoms during the deposition of gallium-containing semiconductor materials like gallium arsenide (GaAs).

Relevance: Trimethylgallium is directly compared to Diethylgallium chloride in terms of its reaction pathway and efficiency in atomic layer epitaxy of GaAs []. The study highlights the stoichiometry-dependent CH3Ga desorption observed with Trimethylgallium, a characteristic that contributes to self-limiting Ga deposition, a crucial aspect of ALE. Unlike Diethylgallium chloride, which deposits GaCl, Trimethylgallium directly delivers gallium to the GaAs surface during the deposition process [].

Diethylaluminum chloride (DEAlCl)

Compound Description: Diethylaluminum chloride is an organoaluminum compound structurally similar to Diethylgallium chloride []. Like Diethylgallium chloride, it exists in a vapor phase and exhibits specific vapor pressure characteristics.

Relevance: The paper draws a direct comparison between the vapor pressures of Diethylgallium chloride and Diethylaluminum chloride as a function of temperature []. This comparison suggests that these two compounds, due to their structural similarities, likely share comparable physical properties and might exhibit similar behavior in certain chemical reactions or deposition processes.

Hydrogen chloride (HCl)

Compound Description: Hydrogen chloride, a simple inorganic acid, plays a crucial role in semiconductor processing, often used for surface treatments []. It is known for its ability to effectively etch and clean semiconductor surfaces, removing oxides and contaminants.

Relevance: In the context of regrowing interfaces using Diethylgallium chloride, Hydrogen chloride is employed as a pre-regrowth surface treatment []. This suggests that Hydrogen chloride is important in preparing a clean and active GaAs surface, ensuring high-quality regrowth with Diethylgallium chloride and minimizing interface defects.

Arsine (AsH3)

Compound Description: Arsine is a highly toxic gas commonly used as a source of arsenic in the manufacturing of semiconductor materials like gallium arsenide (GaAs) [, ]. It plays a crucial role in techniques like metalorganic vapor phase epitaxy (MOVPE).

Relevance: Arsine is used in conjunction with Diethylgallium chloride in the selective epitaxy of GaAs [, ]. This suggests that both compounds are essential components in the reaction mechanism leading to GaAs deposition. While Diethylgallium chloride serves as the gallium source, Arsine provides the arsenic, highlighting their complementary roles in the process.

Source and Classification

Diethylgallium chloride is synthesized from gallium compounds, typically through reactions involving gallium trichloride and ethyl lithium or ethyl magnesium halides. As a member of the group IIIA metals, it plays a significant role in organometallic chemistry and materials science. Its classification as an organometallic compound positions it within a broader category of compounds that contain metal-carbon bonds, which are crucial for various industrial applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of diethylgallium chloride can be achieved through several methods, with the most notable being:

  1. Reaction with Ethyl Lithium:
    GaCl3+2C2H5Li(C2H5)2GaCl+2LiClGaCl_3+2C_2H_5Li\rightarrow (C_2H_5)_2GaCl+2LiCl
    This method involves the reaction of gallium trichloride with ethyl lithium in an inert solvent, typically under anhydrous conditions to prevent hydrolysis.
  2. Direct Reaction with Ethyl Grignard Reagents:
    GaCl3+2C2H5MgBr(C2H5)2GaCl+2MgBrClGaCl_3+2C_2H_5MgBr\rightarrow (C_2H_5)_2GaCl+2MgBrCl
    Here, gallium trichloride reacts with ethyl magnesium bromide to produce diethylgallium chloride alongside magnesium bromide salts.

Technical Details

Both methods require careful control of reaction conditions, including temperature and moisture levels, to maximize yield and minimize by-products. The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.

Molecular Structure Analysis

Structure and Data

Diethylgallium chloride has a tetrahedral molecular geometry due to the sp³ hybridization of the gallium atom. The structure can be represented as follows:

  • Gallium Atom: Central atom
  • Two Ethyl Groups: C2H5-C_2H_5 attached to gallium
  • Chlorine Atom: Cl-Cl completing the tetrahedral arrangement

The bond lengths in diethylgallium chloride are approximately:

  • Gallium-Carbon: ~1.95 Å
  • Gallium-Chlorine: ~2.10 Å

This molecular configuration allows for various interactions in chemical reactions and epitaxial growth processes.

Chemical Reactions Analysis

Reactions Involving Diethylgallium Chloride

Diethylgallium chloride participates in several key reactions, particularly in the context of semiconductor manufacturing:

  1. Epitaxial Growth:
    • It is used as a precursor for the deposition of gallium nitride in metal-organic vapor phase epitaxy (MOVPE). The reaction with ammonia leads to the formation of gallium nitride:
    (C2H5)2GaCl+NH3GaN+C2H6+HCl(C_2H_5)_2GaCl+NH_3\rightarrow GaN+C_2H_6+HCl
  2. Reactions with Arsenic Compounds:
    • In the presence of arsine, it can facilitate the growth of gallium arsenide:
    (C2H5)2GaCl+AsH3GaAs+C2H6+HCl(C_2H_5)_2GaCl+AsH_3\rightarrow GaAs+C_2H_6+HCl

Technical Details

These reactions typically occur at elevated temperatures within specialized reactors designed for thin-film deposition, ensuring high purity and crystallinity in the resulting semiconductor materials.

Mechanism of Action

Process and Data

The mechanism by which diethylgallium chloride acts in epitaxial growth involves its thermal decomposition into reactive species that incorporate into growing crystal lattices. Upon heating, diethylgallium chloride decomposes to release ethane and hydrochloric acid while depositing gallium onto substrates:

  1. Thermal Decomposition:
    • Upon heating, diethylgallium chloride dissociates:
    (C2H5)2GaClGa+C2H6+HCl(C_2H_5)_2GaCl\rightarrow Ga+C_2H_6+HCl

This process allows for controlled deposition rates and uniform layer formation essential for high-quality semiconductor devices.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Molecular Weight: 151.48 g/mol
  • Boiling Point: Approximately 80 °C at atmospheric pressure
  • Density: Approximately 1.04 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents such as hexane and toluene but reacts with water.
  • Stability: Sensitive to moisture; should be handled under inert conditions.

These properties make diethylgallium chloride suitable for various applications in materials science.

Applications

Scientific Uses

Diethylgallium chloride is primarily used in:

  1. Semiconductor Manufacturing: As a precursor for gallium nitride and gallium arsenide, crucial for optoelectronic devices such as LEDs and laser diodes.
  2. Research Applications: Utilized in studies related to organometallic chemistry and materials science due to its unique properties and reactivity patterns.
  3. Epitaxial Growth Techniques: Employed in both metal-organic vapor phase epitaxy and hydride vapor phase epitaxy processes to grow high-quality thin films for electronic applications.
Precursor Chemistry and Synthesis Methodologies

Organometallic Synthesis Pathways for DEGaCl

Halogenated Metalorganic Precursor Design

Diethylgallium chloride (DEGaCl, (C₂H₅)₂GaCl) belongs to a class of halogenated alkylgallium precursors designed to merge advantages of conventional metalorganic vapor-phase epitaxy (MOVPE) and hydride vapor-phase epitaxy (HVPE) sources. Its synthesis typically involves reacting gallium trichloride (GaCl₃) with ethylmagnesium halides (e.g., EtMgBr) or via redistribution reactions between triethylgallium (TEGa) and GaCl₃ [8]. The strategic inclusion of chlorine alters the precursor’s reactivity: (i) reducing carbon incorporation in grown films by suppressing ethyl radical decomposition; (ii) enhancing selectivity in epitaxial overgrowth; and (iii) enabling GaCl formation at lower temperatures than HVPE-derived GaCl [2].

β-Hydride Elimination Mechanisms in Precursor Decomposition

DEGaCl decomposition occurs primarily through β-hydride elimination, a gas-phase reaction critical to its function:$$\ce{(C2H5)2GaCl -> GaCl + 2C2H4 + H2}$$This pathway generates ethylene and hydrogen as volatile byproducts, minimizing carbon contamination. At 600°C–800°C, this reaction achieves near-complete conversion to GaCl, mirroring HVPE chemistry within MOVPE systems. The in situ GaCl then reacts with NH₃ at the growth front:$$\ce{GaCl + NH3 -> GaN + HCl + H2}$$The HCl byproduct further etches unstable GaN nuclei, promoting smoother film growth [5] [6].

Table 1: Key Decomposition Byproducts of DEGaCl vs. TMGa

PrecursorPrimary ByproductsCarbon Incorporation Pathway
DEGaClC₂H₄, H₂, HClNegligible (etching by HCl)
TMGaCH₄, C₂H₆Methyl radical insertion into lattice

Advanced Purification and Stabilization Techniques

Solvent-Free Synthesis Protocols

High-purity DEGaCl (>99.999%) necessitates solvent-free synthesis to avoid oxygen or carbon contamination. Methods include:

  • Redistillation: Under inert atmosphere, removing volatile impurities (e.g., EtCl, GaCl₃).
  • Adduct Purification: Complexation with ethers followed by thermal dissociation to eliminate trace metals.These protocols yield precursors with impurity levels <1 ppm, critical for optoelectronic-grade GaN [5] [6].

Dimer-Monomer Equilibrium in Gas-Phase Delivery Systems

DEGaCl exists in equilibrium between monomeric and dimeric forms:$$\ce{2(C2H5)2GaCl <=> [(C2H5)2GaCl]2}$$At 60°C (typical bubbler temperature), dimers dominate (~75% fraction). This equilibrium impacts vapor pressure (0.5 Torr at 60°C vs. 30 Torr for TMGa at -10°C) and necessitates precise carrier-gas flow adjustments for stoichiometric delivery. Heated source lines (>80°C) prevent condensation and maintain dimer dissociation during transport [5] [6].

Table 2: Vapor Pressure and Dimer Fraction of Gallium Precursors

PrecursorVapor PressureDimer Fraction (60°C)Delivery Challenge
DEGaCl0.5 Torr (60°C)75%Requires heated lines
TMGa30 Torr (-10°C)0%Standard delivery
TEGa2 Torr (30°C)40%Moderate heating needed

Comparative Analysis of DEGaCl vs. Conventional Gallium Sources

Carbon Incorporation Dynamics in MOVPE Environments

Carbon contamination in GaN films originates from incomplete alkyl ligand decomposition. DEGaCl’s chlorine-mediated pathways suppress carbon uptake:

  • Ethylene Elimination: β-hydride elimination releases inert C₂H₄, unlike TMGa’s methyl radicals (CH₃•), which incorporate into GaN as CN complexes.
  • HCl Etching: HCl byproduct etches weakly bonded, carbon-rich GaN domains.

Hall measurements confirm superior electrical properties:

  • Carrier Concentration: DEGaCl-GaN: 5×10¹⁶ cm⁻³ vs. TMGa-GaN: 2×10¹⁷ cm⁻³.
  • Mobility: DEGaCl-GaN: 350 cm²/V·s vs. TMGa-GaN: 200 cm²/V·s [2] [5].

Optical spectroscopy reveals near-absence of the "yellow luminescence" band (~2.2 eV) in DEGaCl-grown films, indicating reduced deep-level traps from carbon defects [5] [6].

Table 3: Material Properties of GaN Grown with DEGaCl vs. TMGa

ParameterDEGaCl-GaNTMGa-GaNImprovement
XRC FWHM (arcsec)300 (0002)450 (0002)33% reduction
RMS Roughness (nm)0.51.12.2× smoother
Carbon Concentration<1×10¹⁷ cm⁻³~5×10¹⁷ cm⁻³5× reduction
Yellow LuminescenceNegligibleStrongDefect suppression

Growth Kinetics and Morphology

DEGaCl exhibits inverse temperature-dependent growth efficiency (1050°C–1150°C), contrasting TMGa’s mass-transport-limited behavior. This suggests a near-equilibrium growth front governed by reversible reactions:$$\ce{GaN + HCl <=> GaCl + 1/2N2 + 1/2H2}$$Higher temperatures favor etching over deposition, reducing growth rates but enhancing adatom mobility. Consequently, DEGaCl yields atomically smooth surfaces (RMS: 0.5 nm) with terraced steps, versus TMGa’s meandering steps [2] [5] [6].

Properties

CAS Number

30914-08-0

Product Name

Diethylgallium chloride

IUPAC Name

chloro(diethyl)gallane

Molecular Formula

C4H10ClGa

Molecular Weight

163.3 g/mol

InChI

InChI=1S/2C2H5.ClH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1

InChI Key

NVPKNAWBPMTMLA-UHFFFAOYSA-M

SMILES

CC[Ga](CC)Cl

Canonical SMILES

CC[Ga](CC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.